5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Overview
Description
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine (5-MTE) is an organic compound that is widely used in scientific research due to its unique properties. 5-MTE is a nitrogen-containing heterocyclic compound that is produced synthetically. It is a white, odorless solid that is soluble in water, ethanol, and other organic solvents. 5-MTE has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Pharmacological Significance
Behavioral Pharmacology and Potential Therapeutic Uses Thiadiazole derivatives have been explored for their potential in treating anxiety and affective disorders. Research on specific 5-HT1B antagonists like AR-A000002, which shares structural similarity with thiadiazole compounds, demonstrated anxiolytic and antidepressant efficacy in various animal models. These findings underscore the potential utility of thiadiazole derivatives in developing treatments for mental health disorders (Hudzik et al., 2003).
Antimicrobial and Antitubercular Activities Thiadiazole and oxadiazole heterocycles are crucial scaffolds in medicinal chemistry due to their diverse pharmacological potential, including antimicrobial and antitubercular activities. These compounds have been identified as structural components of biological agents with significant activity against a range of microbial pathogens, suggesting their importance in developing new antimicrobial therapies (Lelyukh, 2019).
Antioxidant Properties Research into the antioxidant activity of thiadiazole derivatives indicates their potential in mitigating oxidative stress-related conditions. Analytical methods for determining antioxidant activity highlight the relevance of these compounds in various applications, including food engineering and pharmaceuticals (Munteanu & Apetrei, 2021).
Chemical and Synthetic Applications
Synthetic Methods and Biological Significances The synthesis and significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, focusing on their pharmaceutical significance against fungal and bacterial strains. This underscores the versatility of thiadiazole derivatives in organic synthesis and their potential as lead compounds in drug discovery (Yusuf & Jain, 2014).
Advanced Heterocyclic Systems The integration of thiadiazole or oxadiazole core with various heterocycles has been shown to lead to a synergistic effect in many cases, emphasizing the importance of these scaffolds in the construction of drug-like molecules with potential applications in medicine (Lelyukh, 2019).
properties
IUPAC Name |
5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c9-8-11-10-7(14-8)1-2-12-3-5-13-6-4-12/h1-6H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPFGMASYMLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390367 | |
Record name | 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14068-83-8 | |
Record name | 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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